Cas no 1229238-69-0 (Hddah-1-IN-1)

Hddah-1-IN-1 structure
Hddah-1-IN-1 structure
商品名:Hddah-1-IN-1
CAS番号:1229238-69-0
MF:C8H20N4O
メガワット:188.270601272583
MDL:MFCD34469872
CID:4744774
PubChem ID:46215975

Hddah-1-IN-1 化学的及び物理的性質

名前と識別子

    • hDDAH-1-IN-1
    • BDBM141900
    • 1-(4-Aminobutyl)-3-(2-methoxyethyl)guanidine
    • 2-(4-aminobutyl)-1-(2-methoxyethyl)guanidine
    • US8921421, 3
    • DA-64075
    • CHEMBL3681857
    • CS-0112139
    • 1229238-69-0
    • AKOS040733368
    • SCHEMBL16363209
    • HY-133126
    • Hddah-1-IN-1
    • MDL: MFCD34469872
    • インチ: 1S/C8H20N4O/c1-13-7-6-12-8(10)11-5-3-2-4-9/h2-7,9H2,1H3,(H3,10,11,12)
    • InChIKey: SJQJFADASWPDIQ-UHFFFAOYSA-N
    • ほほえんだ: O(C)CCN/C(/N)=N/CCCCN

計算された属性

  • せいみつぶんしりょう: 188.16371127g/mol
  • どういたいしつりょう: 188.16371127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 8
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.3
  • トポロジー分子極性表面積: 85.7

Hddah-1-IN-1 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
M7310358-5mg
hDDAH-1-IN-1
1229238-69-0 ≥98%
5mg
RMB 800.00 2025-02-20

Hddah-1-IN-1 関連文献

Hddah-1-IN-1に関する追加情報

Introduction to Hddah-1-IN-1 (CAS No: 1229238-69-0)

Hddah-1-IN-1, chemically designated as Hddah-1-IN-1, is a novel compound that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1229238-69-0, belongs to a class of molecules that exhibit promising biological activities. The growing interest in Hddah-1-IN-1 stems from its potential applications in various therapeutic areas, particularly in the development of innovative treatments for complex diseases.

The molecular structure of Hddah-1-IN-1 features a complex arrangement of functional groups that contribute to its distinctive chemical properties. This intricate architecture allows the compound to interact with biological targets in a highly specific manner, making it a valuable candidate for further investigation. Researchers have been particularly intrigued by its ability to modulate key cellular pathways, which are often dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Recent advancements in chemical biology have provided new insights into the mechanisms of action of Hddah-1-IN-1. Studies have demonstrated that this compound can selectively inhibit certain enzymes and receptors, thereby disrupting pathological signaling cascades. For instance, research indicates that Hddah-1-IN-1 may exert its effects by interfering with the activity of protein kinases, which are critical mediators of cell growth and survival. This mechanism has opened up avenues for developing targeted therapies that could potentially overcome resistance to existing treatments.

In addition to its enzymatic activity, Hddah-1-IN-1 has shown remarkable stability under various physiological conditions. This stability is crucial for ensuring the compound's efficacy in vivo, as it allows for prolonged half-life and improved bioavailability. Such properties make Hddah-1-IN-1 an attractive candidate for clinical development, where consistency and reliability are paramount.

The synthesis of Hddah-1-IN-1 has been a subject of extensive research due to its complex structural features. Chemists have developed innovative synthetic routes that optimize yield and purity, making it feasible to produce sufficient quantities for preclinical studies. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also pave the way for scalable production methods if future clinical trials prove successful.

Preclinical studies have provided compelling evidence of the therapeutic potential of Hddah-1-IN-1. In vitro assays have revealed its ability to induce apoptosis in cancer cell lines while sparing healthy cells. This selective toxicity is a desirable trait in oncology research, as it minimizes side effects associated with conventional chemotherapeutic agents. Furthermore, animal models have shown that Hddah-1-IN-1 can effectively reduce tumor growth and metastasis, suggesting its translational potential.

The pharmacokinetic profile of Hddah-1-IN-1 has been thoroughly characterized in recent studies. Its favorable pharmacokinetic properties, including moderate solubility and good metabolic stability, enhance its suitability for drug development. These attributes are essential for ensuring that the compound reaches its target sites at effective concentrations while maintaining a reasonable safety profile.

One of the most exciting aspects of Hddah-1-IN-1 is its potential in combination therapy regimens. Researchers have observed synergistic effects when Hddah-1-IN-1 is used alongside other therapeutic agents, leading to enhanced treatment outcomes. This finding is particularly relevant in the context of multi-drug resistance, where combination therapies are often necessary to overcome treatment failures.

The regulatory landscape for Hddah-1-IN-1 is evolving as more data becomes available on its safety and efficacy. Regulatory agencies are closely monitoring the progress of preclinical and clinical trials to ensure that the compound meets stringent standards before being approved for human use. The transparency and rigor required by regulatory bodies underscore the importance of robust scientific evidence in advancing new therapeutics.

Future directions for Hddah-1-IN-1 research include exploring its role in treating other diseases beyond cancer. Preliminary studies suggest that it may have applications in inflammatory disorders and neurodegenerative conditions, where dysregulation of similar cellular pathways is observed. These findings open up new avenues for investigating the broader therapeutic scope of Hddah-1-IN-1.

The development of Hddah-1-IN-1 exemplifies the intersection of chemistry and medicine, where innovative molecular design can lead to breakthroughs in patient care. As research continues to uncover new applications and refine synthetic methodologies, Hddah-1-IN-1 is poised to become a significant player in next-generation therapeutics.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd